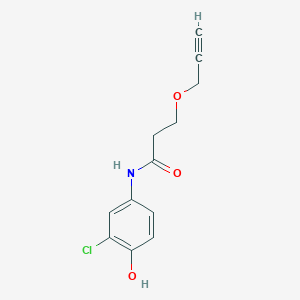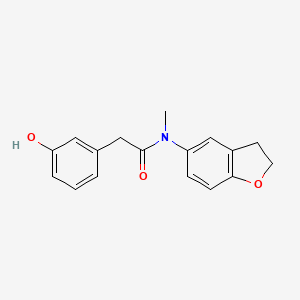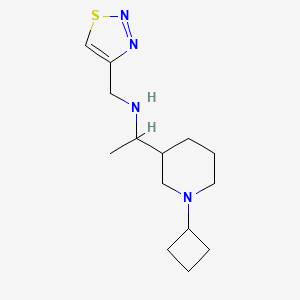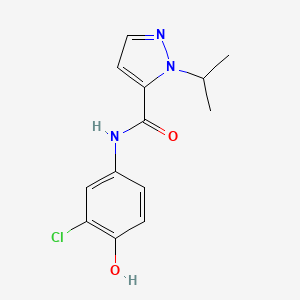
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide, commonly known as CHPP, is a chemical compound with potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of a specific enzyme, which is involved in the progression of several diseases. In
Mechanism of Action
The mechanism of action of CHPP involves its ability to inhibit the activity of 15-lipoxygenase, an enzyme involved in the production of inflammatory molecules. By inhibiting this enzyme, CHPP reduces the production of these molecules, which can contribute to the progression of several diseases. Additionally, CHPP has been shown to reduce the formation of beta-amyloid plaques in Alzheimer's disease, and to protect against the degeneration of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
CHPP has several biochemical and physiological effects. In cancer, CHPP has been shown to inhibit the production of inflammatory molecules, which can promote tumor growth. In Alzheimer's disease, CHPP has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, CHPP has been shown to protect against the degeneration of dopaminergic neurons, which are responsible for the motor symptoms of the disease.
Advantages and Limitations for Lab Experiments
One advantage of CHPP is its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, CHPP has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of CHPP is its relatively low solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are several future directions for the study of CHPP. One direction is the development of new formulations that improve its solubility in water, which could increase its efficacy and ease of administration. Another direction is the study of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, the development of new analogs of CHPP could lead to compounds with improved activity and specificity for their target enzymes.
Synthesis Methods
The synthesis method of CHPP involves several steps. The starting material is 3-chloro-4-hydroxybenzoic acid, which is converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with propargyl alcohol in the presence of a base, such as triethylamine, to form the propargyl ether. Finally, the propargyl ether is reacted with 3-aminopropanoic acid to yield CHPP.
Scientific Research Applications
CHPP has been studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, CHPP has been shown to inhibit the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules that promote tumor growth. In Alzheimer's disease, CHPP has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, CHPP has been shown to protect against the degeneration of dopaminergic neurons, which are responsible for the motor symptoms of the disease.
properties
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-6-17-7-5-12(16)14-9-3-4-11(15)10(13)8-9/h1,3-4,8,15H,5-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDZPIWSUEOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)NC1=CC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)

![N-[1-(2,4-dimethoxyphenyl)ethyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647953.png)
![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647968.png)
![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647980.png)
![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)

![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)